3-(Azidomethyl)-2,5-dibromopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Azidomethyl)-2,5-dibromopyridine is an organic compound that features a pyridine ring substituted with azidomethyl and dibromo groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of solvents like dichloromethane and catalysts such as copper(I) iodide to facilitate the azide formation .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and azidation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 3-(Azidomethyl)-2,5-dibromopyridine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming triazoles through click chemistry.
Reduction Reactions: The azido group can be reduced to an amine under specific conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, potentially forming nitro derivatives.
Common Reagents and Conditions:
Substitution: Copper(I) iodide and alkyne derivatives are commonly used in click chemistry reactions.
Reduction: Hydrogen gas or hydride donors like sodium borohydride are used for reduction.
Oxidation: Strong oxidizing agents such as potassium permanganate are employed for oxidation reactions.
Major Products:
Triazoles: Formed through click chemistry reactions.
Amines: Resulting from the reduction of the azido group.
Nitro Derivatives: Produced through oxidation reactions.
Scientific Research Applications
3-(Azidomethyl)-2,5-dibromopyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Azidomethyl)-2,5-dibromopyridine involves its ability to participate in click chemistry reactions, forming stable triazole linkages. This property is exploited in bioorthogonal chemistry, where the compound can selectively react with alkyne-functionalized molecules without interfering with other biological processes . The azido group is highly reactive, allowing for efficient and specific labeling of target molecules .
Comparison with Similar Compounds
- 3-(Azidomethyl)-2,5-dichloropyridine
- 3-(Azidomethyl)-2,5-difluoropyridine
- 3-(Azidomethyl)-2,5-diiodopyridine
Comparison: 3-(Azidomethyl)-2,5-dibromopyridine is unique due to the presence of bromine atoms, which confer distinct reactivity and stability compared to its chloro, fluoro, and iodo analogs. The bromine atoms influence the electronic properties of the pyridine ring, affecting the compound’s reactivity in substitution and reduction reactions .
Properties
Molecular Formula |
C6H4Br2N4 |
---|---|
Molecular Weight |
291.93 g/mol |
IUPAC Name |
3-(azidomethyl)-2,5-dibromopyridine |
InChI |
InChI=1S/C6H4Br2N4/c7-5-1-4(2-11-12-9)6(8)10-3-5/h1,3H,2H2 |
InChI Key |
LKYIZXSKRCGFRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1CN=[N+]=[N-])Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.